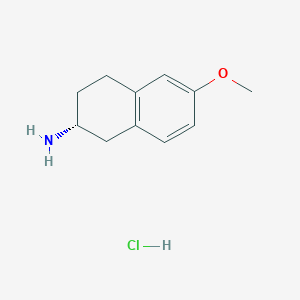

(R)-6-Methoxy-2-aminotetralin hydrochloride

Description

(R)-6-Methoxy-2-aminotetralin hydrochloride (CAS: 1229244-90-9) is a chiral tetralin derivative characterized by a methoxy group at the 6-position and an amino group at the 2-position of the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold. Its stereochemistry (R-configuration) distinguishes it from its enantiomer, (S)-6-Methoxy-2-aminotetralin hydrochloride, which shares the same molecular formula but differs in spatial arrangement . Industrially, it is available at 99% purity in 25 kg packaging, complying with REACH and ISO standards, and is used in pharmaceutical intermediates, agrochemicals, and organic synthesis .

Properties

IUPAC Name |

(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANKCRQVOCWUPP-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)N)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@@H](CC2)N)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-6-Methoxy-2-aminotetralin hydrochloride is a compound belonging to the aminotetralin class, recognized for its significant biological activity, particularly as a ligand for various neurotransmitter receptors. This article explores its biological properties, receptor interactions, and potential applications in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₆ClNO

- Structural Features : The compound features a methoxy group at the 6-position of the tetralin structure, which is crucial for its biological activity.

Biological Activity Overview

(R)-6-Methoxy-2-aminotetralin hydrochloride exhibits notable interactions with several neurotransmitter receptors, particularly dopaminergic and adrenergic receptors. Its pharmacological profile suggests potential therapeutic applications in neuropharmacology.

Key Biological Activities

- Dopaminergic Activity : Acts as a selective ligand for dopamine receptors, influencing locomotor activity and stereotyped behaviors in animal models.

- Adrenergic Activity : Interacts with adrenergic receptors, potentially modulating cardiovascular responses and central nervous system functions.

- Antifungal Properties : Some studies suggest derivatives of aminotetralins exhibit antifungal activities, although specific data for (R)-6-Methoxy-2-aminotetralin hydrochloride is limited.

Receptor Interaction Studies

Research indicates that (R)-6-Methoxy-2-aminotetralin hydrochloride selectively binds to various receptor subtypes. The following table summarizes its binding affinities and biological activities compared to related compounds:

| Compound Name | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| (R)-6-Methoxy-2-aminotetralin hydrochloride | < 25 nM at α2AR | Dopaminergic and adrenergic activity |

| (S)-2-Amino-5-methoxytetralin hydrochloride | Variable | Dopamine receptor modulation |

| (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Variable | Dopaminergic properties |

| (R)-8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Variable | Cognitive disorder treatment |

Case Studies and Research Findings

- Locomotor Activity Studies : In vivo studies have demonstrated that administration of (R)-6-Methoxy-2-aminotetralin hydrochloride leads to increased locomotor activity in rodents with normosensitive dopamine receptors, suggesting its role as a dopaminergic agonist .

- Receptor Selectivity : A study highlighted the compound's ability to act as a partial agonist at α2A adrenergic receptors while functioning as an inverse agonist at α2C receptors. This dual action may provide therapeutic benefits in treating conditions like anxiety or depression without the adverse effects associated with non-selective agonists .

- Antifungal Activity : While primarily studied for its neuropharmacological effects, some derivatives of 2-aminotetralins have shown antifungal activity against various pathogens, indicating a broader potential for therapeutic applications .

Scientific Research Applications

Neuropharmacology

The primary application of (R)-6-Methoxy-2-aminotetralin hydrochloride lies in its role as a dopamine receptor agonist. Research indicates that it exhibits selective binding affinities for dopamine receptors, particularly D2 receptors, which are crucial in the treatment of disorders such as Parkinson's disease and schizophrenia .

Table 1: Binding Affinities of (R)-6-Methoxy-2-aminotetralin Hydrochloride

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| D2 Receptor | ≤ 25 nM |

| α2A Receptor | Variable |

| α2C Receptor | Variable |

Antispasmodic Activity

Research has shown that derivatives of aminotetralins, including (R)-6-Methoxy-2-aminotetralin hydrochloride, exhibit antispasmodic effects on smooth muscle organs such as the stomach and intestines. This property suggests potential therapeutic applications in gastrointestinal disorders .

Study on Dopamine Receptor Interaction

In a study published in Journal of Medicinal Chemistry, (R)-6-Methoxy-2-aminotetralin hydrochloride was evaluated for its efficacy as a dopamine D2 receptor agonist. The compound demonstrated significant agonistic activity, leading to improved locomotor function in animal models with dopamine receptor sensitivity issues .

Antispasmodic Effects

Another investigation focused on the antispasmodic properties of various aminotetralin derivatives, including (R)-6-Methoxy-2-aminotetralin hydrochloride. The results indicated that the compound effectively reduced spasms in isolated smooth muscle preparations, suggesting its potential use in treating conditions like irritable bowel syndrome .

Comparison with Similar Compounds

2-(Aminomethyl)-6-methoxyphenol Hydrochloride (CAS: 141803-91-0)

This compound replaces the tetralin ring with a phenolic ring, retaining the methoxy and aminomethyl groups. Safety data highlight its classification under GHS guidelines, with specific first-aid measures for inhalation exposure .

2-(Aminomethyl)-6-methylphenol Hydrochloride (CAS: 1956330-87-2)

Substituting the methoxy group with a methyl group reduces polarity, increasing hydrophobicity. This modification could enhance membrane permeability but reduce solubility in aqueous media. Its molecular formula (C₈H₁₂ClNO) differs from the tetralin derivative (C₁₁H₁₆ClNO), impacting molecular interactions .

Methoxy-Substituted Tryptamine Derivatives

Compounds like 5-Methoxytryptamine and 7-Methoxytryptamine () feature indole rings instead of tetralin. The methoxy group’s position (5 vs. 6) and the indole’s planar structure may enhance serotonin receptor affinity compared to the tetralin scaffold, which offers conformational rigidity.

Methoxyamine Hydrochloride (CAS: 593-56-6)

A simpler structure (CH₃ONH₂·HCl), methoxyamine lacks the tetralin backbone and secondary amine.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the enantiomeric purity of (R)-6-Methoxy-2-aminotetralin hydrochloride?

- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to separate (R)- and (S)-enantiomers, as demonstrated in studies of structurally related aminotetralin derivatives . Polarimetry can supplement this by measuring optical rotation, though chiral HPLC provides higher resolution. Validate purity using nuclear Overhauser effect (NOE) NMR to confirm stereochemical assignments.

Q. How should (R)-6-Methoxy-2-aminotetralin hydrochloride be stored to maintain stability?

- Methodological Answer : Store sealed aliquots below -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hygroscopic degradation. Similar hydrochloride salts, such as 2-Aminoethanethiol hydrochloride, show stability under these conditions for over 12 months . Prior to use, equilibrate to room temperature in a desiccator to avoid condensation.

Q. What synthetic routes are commonly used for preparing (R)-6-Methoxy-2-aminotetralin hydrochloride?

- Methodological Answer : A two-step approach is typical:

- Step 1 : Synthesize the tetralin core via Friedel-Crafts alkylation of 6-methoxytetralone, followed by reductive amination using (R)-specific catalysts (e.g., Ru-BINAP complexes) to introduce the amine group.

- Step 2 : Purify the free base via recrystallization, then treat with HCl gas in anhydrous ether to form the hydrochloride salt. Monitor reaction progress using LC-MS to detect intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacological data between enantiomers of 6-Methoxy-2-aminotetralin derivatives?

- Methodological Answer : Contradictions often arise from enantiomeric cross-reactivity. Use radioligand binding assays (e.g., with 5-HT3 or dopamine D2 receptors) to compare (R)- and (S)-enantiomers independently. For example, (R)-enantiomers of related compounds, such as (R,R)-Palonosetron, exhibit higher receptor specificity, suggesting stereochemistry-dependent activity . Validate findings with in silico docking simulations to correlate binding affinity with structural conformations.

Q. What experimental designs are effective for elucidating the binding affinity of (R)-6-Methoxy-2-aminotetralin hydrochloride to serotonin receptors?

- Methodological Answer :

- Assay Setup : Perform competitive binding assays using [³H]-GR65630 (a 5-HT3 antagonist) on transfected HEK293 cells. Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation.

- Controls : Include known agonists/antagonists (e.g., ondansetron) to validate assay conditions.

- Data Analysis : Apply nonlinear regression to dose-response curves and assess statistical significance via ANOVA. Cross-reference with analogs like (S)-7-MeO-DPAT hydrochloride, which shows D2 receptor selectivity .

Q. What methodological considerations are critical when comparing pharmacokinetic profiles of (R)-6-Methoxy-2-aminotetralin hydrochloride with structural analogs?

- Methodological Answer :

- In Vivo Studies : Administer equimolar doses to rodent models and collect plasma samples at timed intervals. Quantify compound levels via LC-MS/MS, adjusting for metabolite interference (e.g., demethylated derivatives).

- Parameters : Compare bioavailability (AUC), half-life (t½), and tissue distribution. For analogs like (R)-8-Methoxy-N-propyl-2-aminotetralin, note enhanced lipophilicity from alkyl substitutions, which may alter blood-brain barrier penetration .

- Statistical Rigor : Use paired t-tests for intra-study comparisons and meta-analysis for cross-study data integration.

Handling Data Contradictions

Q. How should researchers address discrepancies in reported metabolic stability of (R)-6-Methoxy-2-aminotetralin hydrochloride?

- Methodological Answer : Discrepancies may stem from enzymatic variability. Replicate assays using human liver microsomes (HLMs) from multiple donors (n ≥ 3) to assess inter-individual differences. Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Compare results with structurally similar compounds, such as MMDA-2 hydrochloride, which undergoes O-demethylation via CYP2D6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.